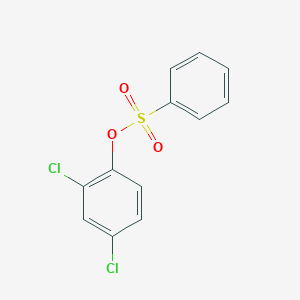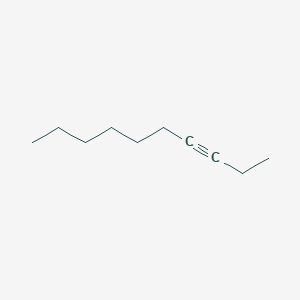
3-Decyne
概要
説明
3-Decyne is a member of the alkyne family of hydrocarbons, characterized by the presence of a carbon-carbon triple bond. This compound has the molecular formula C₁₀H₁₈ and is notable for its ten carbon atoms, which gives it the “dec-” prefix in its name. The “-yne” suffix signifies the presence of at least one carbon-carbon triple bond .
準備方法
Synthetic Routes and Reaction Conditions: 3-Decyne can be synthesized through several methodsAnother technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts to facilitate the formation of the carbon-carbon triple bond. These processes are designed to be efficient and scalable to meet the demands of various applications .
化学反応の分析
Types of Reactions: 3-Decyne undergoes a variety of chemical reactions, including:
Hydrogenation: The addition of hydrogen to the carbon-carbon triple bond, converting it into an alkane.
Halogenation: The addition of halogens (such as chlorine or bromine) to the triple bond.
Hydrohalogenation: The addition of hydrogen halides (such as hydrogen chloride or hydrogen bromide) to the triple bond.
Common Reagents and Conditions:
Hydrogenation: Typically requires a metal catalyst such as palladium or platinum under high pressure.
Halogenation: Often carried out using halogen gases or halogenated solvents.
Hydrohalogenation: Usually performed in the presence of hydrogen halides under controlled conditions.
Major Products Formed:
Hydrogenation: Produces alkanes.
Halogenation: Produces dihalides.
Hydrohalogenation: Produces haloalkanes.
科学的研究の応用
3-Decyne finds applications in a variety of scientific research fields:
Chemistry: Used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Decyne exerts its effects is primarily through its carbon-carbon triple bond. This bond is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
1-Decyne: Another alkyne with a carbon-carbon triple bond at the first carbon atom.
2-Decyne: Similar to 3-Decyne but with the triple bond at the second carbon atom.
4-Decyne: Similar to this compound but with the triple bond at the fourth carbon atom.
Uniqueness of this compound: this compound is unique due to the position of its carbon-carbon triple bond at the third carbon atom. This specific positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other decyne isomers .
特性
IUPAC Name |
dec-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXVJKQNKKRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178543 | |
| Record name | 3-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |
| Record name | 3-Decyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2384-85-2 | |
| Record name | 3-Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Decyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-decyne as described in the research?
A1: this compound is primarily used as a starting material in the synthesis of cis-7-eicosen-11-one. [] This compound serves as a sex pheromone for the peach fruit moth and is utilized in pest control strategies.
Q2: Can you describe the synthesis of cis-7-eicosen-11-one from this compound as detailed in the research?
A2: The synthesis involves multiple steps: []
Q3: Has this compound been identified as a volatile compound in any fruits or vegetables?
A3: Yes, research has identified this compound as a volatile organic compound (VOC) present in the flesh of cucumber (Cucumis sativus L.). [] This discovery was made while analyzing the impact of different bottle gourd rootstocks on the VOC profile of grafted cucumber plants.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


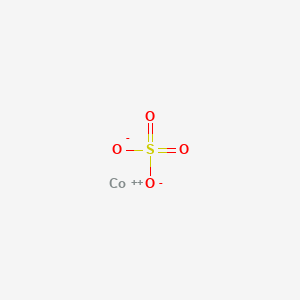



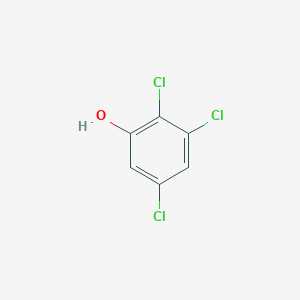
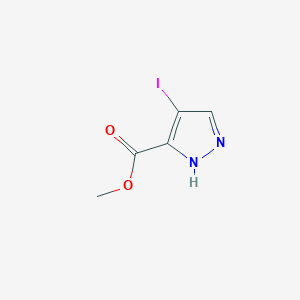
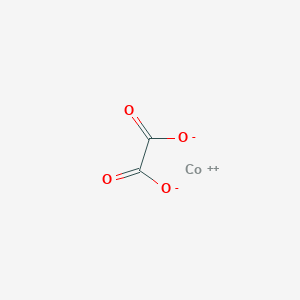
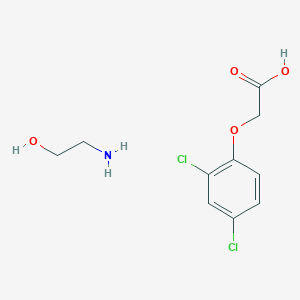
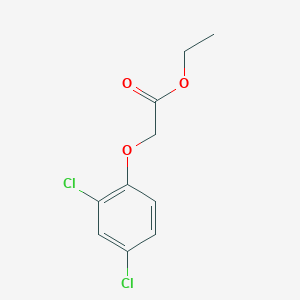
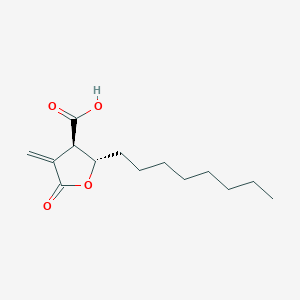
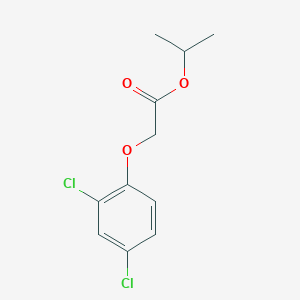
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
